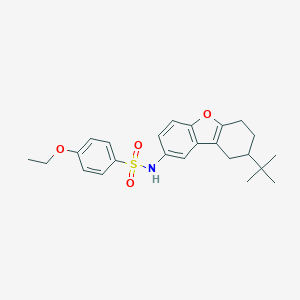
2,4,6-Trimethylbenzenesulfonate
Vue d'ensemble
Description
2,4,6-Trimethylbenzenesulfonate (TMB) is a widely used compound in scientific research. It is a sulfonated derivative of xylene and is commonly used as a reagent in organic synthesis and as a stabilizer in polymer chemistry. TMB has a unique molecular structure that makes it an interesting compound to study.
Mécanisme D'action
The mechanism of action of 2,4,6-Trimethylbenzenesulfonate is not well understood. However, it is believed that 2,4,6-Trimethylbenzenesulfonate acts as a nucleophile and reacts with electrophilic species. 2,4,6-Trimethylbenzenesulfonate can also form complexes with metal ions, which can affect its reactivity.
Biochemical and Physiological Effects:
2,4,6-Trimethylbenzenesulfonate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a carcinogen. 2,4,6-Trimethylbenzenesulfonate has also been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,6-Trimethylbenzenesulfonate is a versatile compound that can be used in a variety of lab experiments. Its sulfonic acid group makes it a useful reagent for introducing functional groups into aromatic compounds. 2,4,6-Trimethylbenzenesulfonate is also a fluorescent probe, which makes it useful for the detection of proteins and nucleic acids. However, 2,4,6-Trimethylbenzenesulfonate has some limitations. Its synthesis can be challenging, and the separation of isomers can be difficult. Additionally, 2,4,6-Trimethylbenzenesulfonate can be sensitive to light and air, which can affect its stability.
Orientations Futures
There are several future directions for the study of 2,4,6-Trimethylbenzenesulfonate. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the study of 2,4,6-Trimethylbenzenesulfonate's mechanism of action and its potential as a therapeutic agent. Additionally, there is a need for more studies on the biochemical and physiological effects of 2,4,6-Trimethylbenzenesulfonate. Finally, the development of new applications for 2,4,6-Trimethylbenzenesulfonate, such as in the field of nanotechnology, is an exciting area of research.
Conclusion:
2,4,6-Trimethylbenzenesulfonate is a versatile compound that has many scientific research applications. Its unique molecular structure makes it an interesting compound to study, and its low toxicity makes it a safe compound to work with. 2,4,6-Trimethylbenzenesulfonate's synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2,4,6-Trimethylbenzenesulfonate is a compound with great potential for future research and development.
Applications De Recherche Scientifique
2,4,6-Trimethylbenzenesulfonate has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, where it is used to introduce sulfonic acid groups into aromatic compounds. 2,4,6-Trimethylbenzenesulfonate is also used as a stabilizer in polymer chemistry, where it prevents the degradation of polymers by absorbing UV radiation. Additionally, 2,4,6-Trimethylbenzenesulfonate is used as a fluorescent probe for the detection of proteins and nucleic acids.
Propriétés
Formule moléculaire |
C9H11O3S- |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C9H12O3S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3,(H,10,11,12)/p-1 |
Clé InChI |
LXFQSRIDYRFTJW-UHFFFAOYSA-M |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isopropyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281670.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methylbenzenesulfonamide](/img/structure/B281671.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B281674.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B281675.png)
![4-tert-butyl-N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281676.png)
![N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide](/img/structure/B281677.png)
![4-chloro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281689.png)
![4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281695.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide](/img/structure/B281697.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide](/img/structure/B281700.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B281701.png)

![4-isopropyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281706.png)
![2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281708.png)